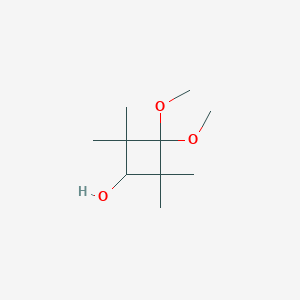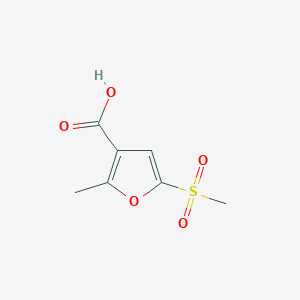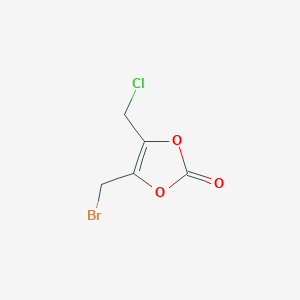
2-Bromo-3-methoxy-4-nitroaniline
Overview
Description
2-Bromo-3-methoxy-4-nitroaniline is an organic compound with the CAS Number: 2060024-15-7 . It has a molecular weight of 247.05 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves a multistep process . This typically includes a nitration step, a conversion from the nitro group to an amine, and a bromination . The nitro group is meta directing, meaning that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The nitro group, −NO2, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Novel Synthesis Methods
- A novel synthesis method utilizing 2-methoxy-5-nitroaniline as a starting material through diazotization and Sandmeyer reaction, yielding 2-bromo-4-nitrophenol, has been explored. This process is noted for its efficiency and suitability for commercial production (Li Zi-ying, 2008).
Chemical Structure Analysis
- Studies on the chemical structure of similar compounds, focusing on nucleophilic substitution reactions, have been conducted to understand the molecular configurations and potential applications (G. Chauvière et al., 1995).
Reaction Pathways
- Research has been done on the directive influence of specific groups in the nitration process of derivatives, yielding unique nitro derivatives as sole products, which indicates specific reaction pathways in organic chemistry (H. J. Hertog et al., 2010).
Phase Equilibria and Crystallization
- Studies on phase equilibria and crystallization involving 2-bromo-4-nitroaniline have been conducted, revealing insights into miscibility, thermodynamic parameters, and solid–liquid interfacial energy, important for material science applications (R. Reddi et al., 2012).
Induction of Cytochrome P450 Enzymes
- 2-Methoxy-4-nitroaniline has been identified as a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver, indicating potential biomedical research applications (M. Degawa et al., 1995).
Molecular and Biomolecular Spectroscopy
- Studies have been performed on the molecular structure and spectroscopic properties of compounds similar to 2-bromo-4-nitroaniline, providing insights into non-linear optical (NLO) properties and potential applications in photonics and electronics (J. Hernández-Paredes et al., 2015).
Environmentally Sensitive Protein Reagents
- The properties of compounds related to 2-bromo-4-nitroaniline have been investigated as environmentally sensitive protein reagents, highlighting their potential in studying enzyme interactions (H. Horton et al., 1965).
Optical and Photoelectrical Characteristics
- Research into the optical and photoelectrical characteristics of similar compounds has been conducted, with implications for optoelectronic applications like photodetectors and heterojunction devices (A. El-Mahalawy et al., 2020).
Mechanism of Action
Target of Action
It’s known that nitroanilines, in general, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets depending on the specific structure and functional groups present .
Mode of Action
The mode of action of 2-Bromo-3-methoxy-4-nitroaniline involves several steps. First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the meta position relative to itself . This sequence of reactions results in the formation of the final compound .
Biochemical Pathways
Nitroanilines can participate in various reactions such as coupling, condensation, and nucleophilic substitution . These reactions can lead to the synthesis of new compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It was found to have predominant urinary excretion, low tissue distribution, and relatively slow clearance
Result of Action
The compound’s ability to undergo various chemical reactions suggests that it could potentially lead to the formation of various products with diverse effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a flammable substance and should be kept away from fire sources . Additionally, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-bromo-3-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGOOWIGGAMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



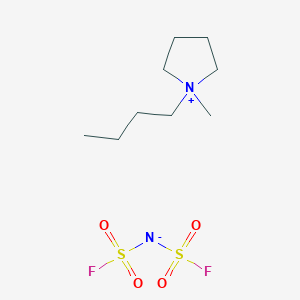
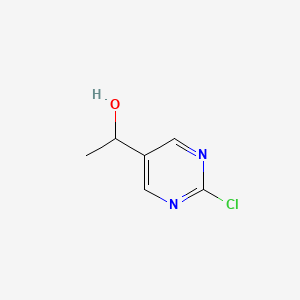
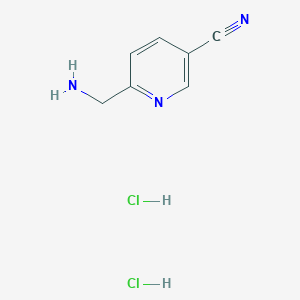
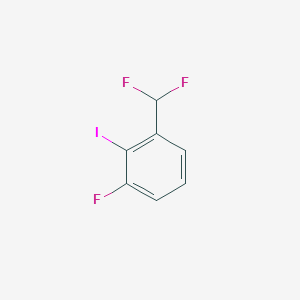
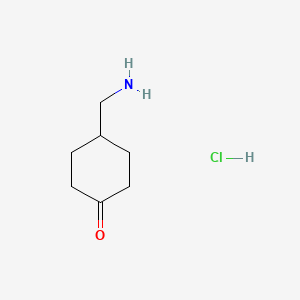
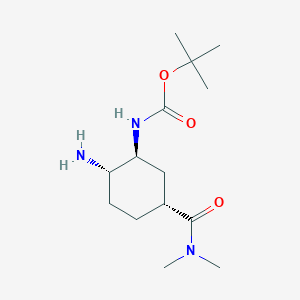
![(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B1383578.png)
![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)

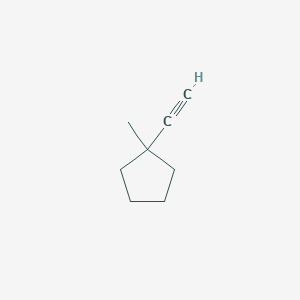
![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)
